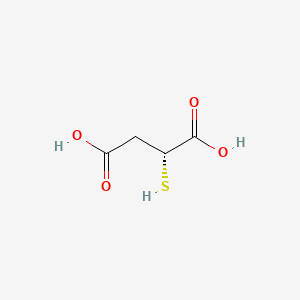

(R)-thiomalic acid

Description

Structure

3D Structure

Properties

CAS No. |

20182-99-4 |

|---|---|

Molecular Formula |

C4H6O4S |

Molecular Weight |

150.16 g/mol |

IUPAC Name |

(2R)-2-sulfanylbutanedioic acid |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |

InChI Key |

NJRXVEJTAYWCQJ-UWTATZPHSA-N |

SMILES |

C(C(C(=O)O)S)C(=O)O |

Isomeric SMILES |

C([C@H](C(=O)O)S)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)S)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-Thiomalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-thiomalic acid, also known as (R)-mercaptosuccinic acid, is a chiral dicarboxylic acid featuring a thiol functional group. As the enantiomer of (S)-thiomalic acid, it possesses unique stereospecific properties that are of significant interest in pharmaceutical sciences, materials science, and biochemistry. Its structure, which combines the functionalities of a carboxylic acid and a thiol, allows it to participate in a wide range of chemical reactions and interactions, including chelation of heavy metals and formation of self-assembled monolayers. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application in chemical synthesis.

Core Chemical and Physical Properties

This compound is the dextrorotatory enantiomer of thiomalic acid. While much of the available literature reports on the racemic mixture (DL-thiomalic acid), the properties of the individual enantiomers are critical for stereospecific applications. The following tables summarize the key quantitative data for thiomalic acid, with specific values for the (R)-enantiomer where available.

Table 1: General and Identification Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-2-Sulfanylbutanedioic acid | |

| Synonyms | (R)-Mercaptosuccinic acid, D-Thiomalic acid | [1] |

| CAS Number | Not explicitly found for (R)-isomer; 74708-34-2 for (S)-isomer; 70-49-5 for racemate | [2][3][4] |

| Molecular Formula | C₄H₆O₄S | [3] |

| Molecular Weight | 150.15 g/mol | [1] |

| ChEBI ID | CHEBI:38705 (Racemate) | [5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Odor | Sulfidic | |

| Melting Point | 151 to 154 °C (for racemate) | [1] |

| Boiling Point | 256.3 °C at 760 mmHg (for racemate) | |

| Solubility | Soluble in water (150 g/L at 20°C), alcohol, and acetone. Moderately soluble in ether. Practically insoluble in benzene. | [3][6] |

| pKa₁ | ~3.3-3.5 (first carboxyl group) | [8][9][10] |

| pKa₂ | ~4.7-5.1 (second carboxyl group) | [9] |

| pKa₃ | ~10.6 (thiol group) |

Table 3: Optical Properties for this compound

| Property | Value | Notes | Reference |

| Specific Rotation [α] | Expected to be positive (+) | Enantiomers rotate plane-polarized light in equal but opposite directions. The (S)-enantiomer is reported to be levorotatory (-). Therefore, the (R)-enantiomer is dextrorotatory (+). | [11][12] |

| Typical Measurement | [α]D20 (c, solvent) | The specific rotation value is dependent on concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).[12] |

Spectroscopic Data

While specific spectra for this compound are not provided, the expected characteristic signals based on its functional groups are as follows:

-

Infrared (IR) Spectroscopy :

-

O-H stretch (Carboxylic Acid) : A very broad absorption in the range of 3400–2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid) : A strong, sharp absorption around 1710 cm⁻¹.

-

S-H stretch (Thiol) : A weak absorption near 2550 cm⁻¹. This peak can sometimes be difficult to distinguish.

-

C-O stretch : An absorption in the 1300-1200 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the carbon backbone would appear as multiplets. The acidic protons of the carboxyl groups and the thiol group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR : Signals corresponding to the two carboxylic carbons (C=O) would be observed in the range of 170-180 ppm. Signals for the two aliphatic carbons would also be present.

-

Experimental Protocols

The following sections detail the standard methodologies for determining key chemical properties of this compound.

Determination of Optical Rotation (Polarimetry)

Objective: To measure the specific rotation [α] of this compound, confirming its enantiomeric identity and purity.

Methodology:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to ensure a stable reading.[13]

-

Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the chosen solvent (e.g., water or ethanol). Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and zero the instrument.[13]

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask. This creates a solution with a known concentration (c) in g/mL.[14]

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Again, ensure no air bubbles are present. Place the filled cell into the instrument and record the observed rotation (α) in degrees. Record the temperature (t).[13][15]

-

Calculation: Calculate the specific rotation using the Biot's law formula:[16] [α]λt = α / (l × c)

-

[α]λt is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Objective: To determine the two pKa values for the carboxylic acid groups of this compound.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]

-

Sample Preparation: Prepare an aqueous solution of this compound with a known concentration (e.g., 0.01 M). To maintain constant ionic strength, a background electrolyte like 0.1 M KCl can be added.[8][17]

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette filled with a standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free). Purging the solution with nitrogen can prevent interference from atmospheric CO₂.[8][18]

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two distinct buffer regions and two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the midpoint of each buffer region).

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot indicate the equivalence points with high precision. The pKa is the pH at half the volume of the corresponding equivalence point.[8]

-

Applications and Reaction Pathways

This compound and its derivatives are utilized in various applications, from pharmaceuticals to nanotechnology.

Structural Relationships

The structural relationship between succinic acid, malic acid, and the enantiomers of thiomalic acid highlights the key functional group transformations.

Caption: Logical relationship between succinic acid, malic acid, and thiomalic acid enantiomers.

Synthesis of Sodium Aurothiomalate

Thiomalic acid is a key precursor in the synthesis of Sodium Aurothiomalate, a gold-based disease-modifying antirheumatic drug (DMARD).[1][19] The thiol group strongly chelates the gold(I) ion.

Caption: Experimental workflow for the synthesis of Sodium Aurothiomalate from thiomalic acid.[20]

Role as a Nanoparticle Capping Agent

The thiol group of this compound provides a strong anchor to the surface of noble metal nanoparticles, such as gold (AuNPs), preventing their aggregation and allowing for further functionalization via the carboxylic acid groups.[21][22]

Caption: Role of this compound in the synthesis and stabilization of gold nanoparticles (AuNPs).

Stability and Safety

-

Chemical Stability: this compound is stable under normal laboratory conditions.[1]

-

Conditions to Avoid: Direct sunlight, high temperatures, and contact with strong bases or strong oxidizing agents should be avoided to prevent decomposition or unwanted reactions.[20]

-

Hazardous Decomposition Products: When heated to decomposition, it may release toxic fumes, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[20]

-

Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.[6]

Conclusion

This compound is a multifunctional chiral molecule with well-defined chemical properties. Its dicarboxylic acid and thiol moieties govern its solubility, reactivity, and acidity, while its chirality dictates its optical activity. Understanding these properties, from its specific rotation to its pKa values, is essential for its effective application in stereospecific synthesis, pharmaceutical development, and the creation of advanced nanomaterials. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in research and development involving this versatile compound.

References

- 1. Thiomalic acid - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Mercaptosuccinic acid [himedialabs.com]

- 4. (s)-2-Mercaptosuccinic acid | C4H6O4S | CID 3246154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-Mercaptosuccinic acid | C4H6O4S | CID 6268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiomalic Acid 70-49-5 | TCI AMERICA [tcichemicals.com]

- 7. Thiomalic Acid 70-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. asianpubs.org [asianpubs.org]

- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 11. g) What is the specific optical rotation of (S)-malic acid at a concentra.. [askfilo.com]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. SODIUM AUROTHIOMALATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. US1994213A - Process for manufacture of sodium auro-thiomalate - Google Patents [patents.google.com]

- 21. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Synthesis of (R)-Thiomalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for (R)-thiomalic acid, a chiral dicarboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The primary focus is on the stereoselective production of the (R)-enantiomer, which is often achieved through the resolution of a racemic mixture. This document details common racemic synthesis routes and explores the methodologies for chiral resolution, including diastereomeric salt crystallization and enzymatic kinetic resolution.

Racemic Synthesis of Thiomalic Acid

The industrial production of thiomalic acid typically yields a racemic mixture of (R)- and (S)-enantiomers. Two common methods for this initial synthesis are outlined below.

Reaction of Thioacetic Acid with Maleic Acid

One established method involves the reaction of thioacetic acid with maleic acid.[1][3][4] This reaction proceeds via the addition of the thiol group across the double bond of maleic acid to form a mercaptosuccinic acid acetate intermediate. Subsequent alkaline hydrolysis of this intermediate yields disodium thiomalate, which is then acidified to produce thiomalic acid.[3][4]

While this method can produce a yield of approximately 83% for the initial acetate intermediate, it is often considered impractical for large-scale industrial production.[3][4] The primary drawbacks are the high cost and limited commercial availability of thioacetic acid, as well as its strong, unpleasant odor.[3]

Reaction of Maleic Anhydride with Thiourea

A more industrially viable and advantageous method involves the reaction of maleic anhydride with thiourea.[5] This process avoids the use of hazardous materials like hydrogen sulfide and the expensive, malodorous thioacetic acid.[5] The reaction is followed by treatment with an alkali or acid to yield thiomalic acid. In the case of alkali treatment, a subsequent acidification step is required.[5] This method has been reported to produce thiomalic acid in high yield (e.g., 89%).[5]

Chiral Resolution of Racemic Thiomalic Acid

As direct asymmetric synthesis of this compound is not commonly reported, the resolution of the racemic mixture is the key step to obtaining the desired enantiomer. The most common techniques are crystallization of diastereomeric salts and enzymatic resolution.

Diastereomeric Salt Crystallization

A widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base.[5] This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by crystallization.[5][6]

Experimental Protocol: Resolution of Racemic Thiomalic Acid with a Chiral Amine (General Procedure)

This protocol is a general representation based on established principles of diastereomeric salt resolution of carboxylic acids.

-

Salt Formation: A solution of racemic thiomalic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is treated with a stoichiometric amount of a chiral resolving agent, such as (-)-cinchonidine or another chiral amine.

-

Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require optimization to achieve efficient separation.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent. The diastereomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the desired enantiomer of thiomalic acid.

-

Extraction and Isolation: The enantiomerically enriched thiomalic acid is extracted from the aqueous solution using an organic solvent. The solvent is then removed under reduced pressure to yield the purified (R)- or (S)-thiomalic acid. The other enantiomer can be recovered from the mother liquor of the crystallization step.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For carboxylic acids, lipases are commonly used to catalyze the esterification or hydrolysis of an ester derivative.

Experimental Protocol: Enzymatic Kinetic Resolution of a Thiomalic Acid Derivative (Adapted from EP0350811A2)

This protocol describes the kinetic resolution of a racemic thioester derivative of thiomalic acid.

-

Substrate Preparation: Racemic thiomalic acid is first converted to a suitable ester derivative (e.g., a thioester) that can act as a substrate for the chosen enzyme.

-

Enzymatic Hydrolysis: The racemic thioester is dissolved in a suitable solvent system (e.g., toluene with a small amount of water). An immobilized lipase, such as one from Candida antarctica or Rhizopus oryzae, is added to the solution.

-

Reaction Monitoring: The reaction mixture is incubated with agitation at a controlled temperature (e.g., 28-30°C). The progress of the reaction is monitored by techniques such as HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

-

Separation: Once the desired conversion and enantiomeric excess are achieved, the enzyme is removed by filtration. The reaction mixture, now containing the unreacted (R)-thioester and the hydrolyzed (S)-thiomalic acid, is separated. This can be achieved by extraction with a basic aqueous solution to remove the acidic product, leaving the unreacted ester in the organic phase.

-

Hydrolysis of the Resolved Ester: The isolated (R)-thioester is then subjected to chemical hydrolysis (e.g., with a base followed by acidification) to yield the final this compound.

Quantitative Data for Enzymatic Resolution of a Related Compound

The following table summarizes data from the enzymatic resolution of racemic 3-acetylthio-2-methylpropanoic acid, demonstrating the feasibility and efficiency of this approach for similar molecules.

| Enzyme Source | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted S-enantiomer (%) |

| Immobilized Lipase | Toluene | 79 | 95.0 |

| Rhizopus oryzae (mycelia) | CFC-113 | 73 | 91.8 |

Data adapted from patent EP0350811A2 for a structurally similar compound.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process for its application in the pharmaceutical and chemical industries. While direct asymmetric synthesis routes are not prevalent, the resolution of a racemic mixture provides a reliable and scalable approach. The choice between diastereomeric salt crystallization and enzymatic kinetic resolution will depend on factors such as cost, scale, and the desired level of enantiomeric purity. The methodologies and protocols outlined in this guide provide a comprehensive technical foundation for researchers and professionals working on the synthesis of this compound.

References

- 1. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Organocatalytic Asymmetric Reactions Involving Thioesters | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Separation of (+/-)-Mercaptosuccinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Catalytic asymmetric synthesis of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-Thiomalic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-thiomalic acid, also known as (R)-2-mercaptosuccinic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its unique structure, featuring both a thiol and two carboxylic acid functional groups, makes it a valuable building block for the synthesis of various biologically active compounds.[1] The stereochemistry at the chiral center is crucial for its biological activity and efficacy in drug development. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of this compound, with a focus on practical experimental protocols and quantitative data to aid researchers in its preparation.

Methods for Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several strategies, each with its own advantages and challenges. The most established and widely documented method is the chiral resolution of a racemic mixture of thiomalic acid. Other potential, though less specifically documented for this target molecule, methods include synthesis from a chiral precursor , enzymatic synthesis , and asymmetric catalysis . This guide will focus on a detailed protocol for chiral resolution and provide a conceptual overview of the alternative routes.

Chiral Resolution of Racemic Thiomalic Acid

Chiral resolution is a classical and effective technique for separating a racemic mixture into its individual enantiomers. This method involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. For the resolution of an acidic compound like thiomalic acid, a chiral base is employed. Cinchona alkaloids, such as cinchonidine, are commonly used for this purpose.

Experimental Protocol: Chiral Resolution with Cinchonidine

This protocol is based on established procedures for the resolution of dicarboxylic acids using chiral amines.

Step 1: Preparation of Racemic Thiomalic Acid

Racemic thiomalic acid can be synthesized by the addition of thioacetic acid to maleic acid, followed by hydrolysis.[2][3]

-

Reaction: Maleic acid is reacted with thioacetic acid to yield S-acetylthiomalic acid.

-

Hydrolysis: The acetyl group is then removed by alkaline hydrolysis to give racemic thiomalic acid.

Step 2: Diastereomeric Salt Formation

-

Procedure:

-

A solution of racemic thiomalic acid in a suitable solvent (e.g., methanol, ethanol, or acetone) is prepared.

-

An equimolar amount of the chiral resolving agent, (-)-cinchonidine, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

The diastereomeric salt of this compound and (-)-cinchonidine, which is typically less soluble, will preferentially crystallize out of the solution.

-

Step 3: Isolation and Purification of the Diastereomeric Salt

-

Procedure:

-

The crystallized diastereomeric salt is collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold solvent to remove any remaining mother liquor containing the more soluble diastereomer.

-

The salt can be further purified by recrystallization to improve diastereomeric purity.

-

Step 4: Liberation of this compound

-

Procedure:

-

The purified diastereomeric salt is dissolved in water.

-

The solution is acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

This protonates the carboxylate groups of the thiomalic acid and the amine of the cinchonidine.

-

The this compound can then be extracted from the aqueous solution using an organic solvent, such as diethyl ether or ethyl acetate.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

-

Step 5: Determination of Enantiomeric Purity

-

The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the known value for pure this compound.

Quantitative Data for Chiral Resolution

| Parameter | Value | Reference |

| Resolving Agent | (-)-Cinchonidine | General Method |

| Typical Solvent | Methanol or Ethanol | General Method |

| Expected Yield | < 50% (per resolution cycle) | Theoretical |

| Expected Enantiomeric Excess | > 95% (after recrystallization) | [4] |

Note: The yield is inherently limited to a theoretical maximum of 50% for a single resolution, as the other enantiomer remains in solution. The mother liquor can be treated to recover the (S)-enantiomer or the racemic mixture can be racemized and recycled.

Alternative Enantioselective Strategies

While chiral resolution is a robust method, modern synthetic chemistry strives for more atom-economical and direct approaches. The following are promising alternative strategies for the enantioselective synthesis of this compound, though specific, detailed protocols for this target molecule are less prevalent in the literature.

Synthesis from a Chiral Precursor

This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. A plausible precursor for this compound is (S)-aspartic acid.

-

Conceptual Workflow:

-

Diazotization: The amino group of (S)-aspartic acid can be converted to a leaving group, such as a diazonium salt.

-

Nucleophilic Substitution: Subsequent reaction with a sulfur nucleophile (e.g., hydrosulfide) would proceed with inversion of stereochemistry to yield this compound.

-

Enzymatic Synthesis

Enzymes are highly selective catalysts that can perform reactions with excellent enantioselectivity under mild conditions. An enzymatic approach to this compound could involve the hydrothiolation of a prochiral substrate like maleic or fumaric acid.

-

Conceptual Workflow:

-

Enzyme Screening: A library of enzymes, such as thiolases or specific hydratases, would be screened for their ability to catalyze the addition of a sulfur source to the double bond of maleic or fumaric acid.

-

Stereoselective Addition: An enzyme that selectively produces the (R)-enantiomer would be identified and optimized for the reaction conditions.

-

Asymmetric Catalysis

The use of a chiral catalyst to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. An asymmetric conjugate addition of a thiol to a fumaric acid derivative could potentially yield enantiomerically enriched thiomalic acid.

-

Conceptual Workflow:

-

Catalyst System: A chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, would be employed.

-

Conjugate Addition: The catalyst would facilitate the addition of a thiol to one of the prochiral faces of a fumarate ester, leading to an excess of the (R)-enantiomer of the thiomalate product.

-

Hydrolysis: Subsequent hydrolysis of the ester groups would yield this compound.

-

Visualizations

Figure 1: Workflow for the chiral resolution of racemic thiomalic acid.

References

A Technical Guide to (R)-Thiomalic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-thiomalic acid, a crucial chiral building block in various research and development applications. This document outlines its chemical and physical properties, identifies key suppliers for research-grade material, and presents its relevance in scientific applications.

Introduction to this compound

This compound, also known as (R)-2-mercaptosuccinic acid, is the (R)-enantiomer of thiomalic acid. It is a dicarboxylic acid containing a thiol group, rendering it a versatile molecule for chemical synthesis and biological studies. Its chirality makes it of particular interest in the development of stereospecific pharmaceuticals and other bioactive molecules. The corresponding CAS number for the racemic mixture of thiomalic acid is 70-49-5.

Properties of Thiomalic Acid (Racemic)

While specific data for the pure (R)-enantiomer is not always readily available from supplier documentation, the properties of the racemic mixture provide a general reference.

| Property | Value | Source |

| Molecular Formula | C4H6O4S | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 155-157 °C | [2] |

| Solubility | Soluble in water, alcohol, and acetone. | [2] |

| Purity | Typically ≥99% for research grade | [2] |

Suppliers of Research-Grade this compound

Obtaining the specific (R)-enantiomer is critical for stereospecific research. Researchers should explicitly request this compound and verify the CAS number when ordering. The CAS number for the (2R)-isomer has been identified as 20182-99-4. While many suppliers list "thiomalic acid," the following are potential sources for the specific enantiomer, and direct inquiry is recommended:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI Chemicals

-

Santa Cruz Biotechnology

-

Cayman Chemical

It is imperative to request a Certificate of Analysis (CoA) from the supplier to confirm the enantiomeric purity and other quality specifications.

Applications in Research and Development

This compound serves as a valuable intermediate and chiral building block in several areas of research:

-

Asymmetric Synthesis: Its defined stereochemistry is leveraged in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

-

Nanomaterial Functionalization: The thiol group provides a strong anchor for binding to gold and other noble metal surfaces, enabling the creation of chiral-functionalized nanoparticles for applications in catalysis and sensing.

-

Bioconjugation: The carboxylic acid and thiol moieties can be selectively functionalized to link this compound to biomolecules, such as proteins and peptides, for various biomedical applications.

Experimental Considerations

Handling and Storage

This compound is a stable compound but should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is advisable to work in a well-ventilated area. Store the compound in a cool, dry place away from oxidizing agents.

Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers intending to use this compound in their experiments.

This guide serves as a foundational resource for researchers working with this compound. Due to the limited availability of detailed public information on specific experimental protocols and signaling pathways for this particular enantiomer, researchers are encouraged to consult scientific literature for applications relevant to their field of study. Always refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

References

physical properties of (R)-thiomalic acid

An In-depth Technical Guide to the Physical Properties of (R)-Thiomalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R)-mercaptosuccinic acid, is a chiral dicarboxylic acid featuring a thiol functional group. As the (R)-enantiomer of thiomalic acid, its stereochemistry plays a critical role in its biological activity and applications, distinguishing it from its (S)-enantiomer and the racemic mixture. This document provides a comprehensive overview of the core , supported by detailed experimental protocols for their determination.

Summary of Physical Properties

The quantitative physical data for thiomalic acid are summarized in the table below. It is important to note that many sources report data for the racemic mixture (DL-thiomalic acid, CAS 70-49-5), as it is more common. Properties such as molecular weight and formula are identical for both the enantiomers and the racemate. However, the melting point may differ slightly, and the optical rotation is the key distinguishing feature.

| Property | Value | Notes |

| IUPAC Name | (2R)-2-sulfanylbutanedioic acid | |

| Synonyms | (R)-mercaptosuccinic acid | |

| CAS Number | 20182-99-4 | For (R)-enantiomer |

| Molecular Formula | C₄H₆O₄S | |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Odor | Sulfidic | |

| Melting Point | 149-158 °C | Range for racemic thiomalic acid. The pure enantiomer may have a slightly different, sharper melting point. |

| Boiling Point | Data not available | Decomposes upon strong heating. |

| Specific Optical Rotation ([α]D) | +65° (c=1, H₂O) | For the (S)-enantiomer, the value is -65°. The sign (+) denotes dextrorotatory. |

| pKa Values | pKa₁ ≈ 3.5, pKa₂ ≈ 5.0 | Approximate values for the two carboxylic acid groups. |

| Solubility | ||

| Water | Soluble (approx. 50 g/100 mL at 40°C) | Data for racemate. |

| Ethanol | Soluble (approx. 50 g/100 mL at 25°C) | Data for racemate. |

| Acetone | Soluble | Data for racemate. |

| Ether | Moderately soluble | Data for racemate. |

| Benzene | Practically insoluble | Data for racemate. |

Detailed Physical Properties

Appearance and Odor

This compound is a white to off-white crystalline solid. It possesses a characteristic sulfidic or mercaptan-like odor.

Melting Point

The melting point for racemic thiomalic acid is consistently reported in the range of 149-158 °C. Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), while impurities can cause a depression and broadening of the melting range.[2] The melting point of enantiomerically pure this compound is expected to be sharp and fall within this range.

Optical Rotation

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light.[3] The specific rotation ([α]) is a fundamental property used to characterize enantiomers.[4] For this compound, the specific rotation is dextrorotatory (+). While the exact value can vary with solvent, concentration, and temperature, a representative value for the corresponding (S)-enantiomer in pyridine is approximately -2.0° to -2.5°.[5] It is crucial to note that the racemic (DL) mixture is optically inactive ([α] = 0°) because the rotations of the two enantiomers cancel each other out.[6]

Acidity (pKa)

Thiomalic acid is a dicarboxylic acid and therefore has two dissociation constants (pKa₁ and pKa₂), corresponding to the sequential loss of protons from its two carboxyl groups. The presence of the electron-withdrawing thiol group influences the acidity of the neighboring carboxyl group. Approximate pKa values are around 3.5 and 5.0.

Solubility

The presence of two carboxylic acid groups and a thiol group makes this compound a polar molecule, lending it good solubility in polar solvents. It is soluble in water, ethanol, and acetone, moderately soluble in ether, and practically insoluble in nonpolar solvents like benzene.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination (Capillary Method)

This standard technique is used to determine the melting point of a crystalline solid.[2]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, crush larger crystals using a mortar and pestle to ensure uniform heating.[7]

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[8]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point. For a pure substance, this range should be narrow.[2]

-

Specific Optical Rotation Measurement (Polarimetry)

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound.[9]

-

Apparatus: Polarimeter, volumetric flask, analytical balance, polarimeter cell (1 dm length).

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a precise volume of a specified solvent (e.g., water) in a volumetric flask to create a solution of known concentration (c, in g/mL).[10]

-

Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.

-

Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[6]

-

Calculate the specific rotation [α] using the Biot's law formula:[11] [α]Tλ = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL

-

-

Solubility Determination

A qualitative assessment of solubility can be performed through systematic testing in various solvents.[12]

-

Apparatus: Small test tubes, spatula, graduated cylinder or pipette.

-

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[12]

-

Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, hexane) in portions.

-

After each addition, vigorously shake or stir the mixture for a set time (e.g., 60 seconds).[13]

-

Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. If it remains undissolved, it is insoluble.

-

pKa Determination (Potentiometric Titration)

This method involves titrating the acidic compound with a strong base and monitoring the pH change.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

Dissolve a known amount of this compound in deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

-

Titrate the solution by adding a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of base added. The resulting titration curve will show two equivalence points for a dicarboxylic acid.

-

The pKa values can be determined from the pH at the half-equivalence points. pKa₁ is the pH at the point where half of the first carboxylic group has been neutralized, and pKa₂ is the pH at the point halfway between the first and second equivalence points.

-

Visualization of Experimental Workflow

While this compound itself does not have signaling pathways, the experimental protocol for determining its key chiral property—optical rotation—can be visualized. The following diagram illustrates the logical workflow of a polarimetry experiment.

Caption: Workflow for determining the specific optical rotation of this compound.

References

- 1. (+-)-Mercaptosuccinic acid | C4H6O4S | CID 6268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. g) What is the specific optical rotation of (S)-malic acid at a concentra.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

An In-depth Technical Guide to (R)-Thiomalic Acid for Researchers and Drug Development Professionals

An introduction to (R)-Thiomalic Acid, a chiral molecule with significant potential in various scientific and therapeutic fields. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and biological significance, with a focus on data-driven insights and detailed experimental methodologies.

This compound, also known as (R)-2-mercaptosuccinic acid, is a C4-dicarboxylic acid containing a thiol functional group.[1][2] Its structure is analogous to malic acid, with a thiol group replacing the hydroxyl group at the C2 position.[1] This substitution confers unique chemical and biological properties, making it a molecule of interest for researchers, scientists, and drug development professionals. The presence of a chiral center at the C2 position results in two enantiomers, (R)- and (S)-thiomalic acid.[3] This guide will focus on the (R)-enantiomer.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid with a characteristic sulfidic odor.[4] It is readily soluble in water and alcohols.[4] A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-sulfanylbutanedioic acid | [1] |

| Synonyms | (R)-2-Mercaptosuccinic acid, this compound | [5] |

| CAS Number | 20182-99-4 | [5] |

| Molecular Formula | C4H6O4S | [1][2] |

| Molecular Weight | 150.16 g/mol | [5] |

| Melting Point | 151-154 °C | [1] |

| InChI Key | NJRXVEJTAYWCQJ-UWTATZPHSA-N | [5] |

Table 1: Identifiers and Physicochemical Properties of this compound. This table summarizes the key chemical identifiers and physical properties of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for Thiomalic Acid. This table presents the proton nuclear magnetic resonance data. (Data for the racemate is often used as a reference).

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 3.6 - 3.8 | Multiplet | - |

| H-3a | 2.8 - 3.0 | Multiplet | - |

| H-3b | 2.6 - 2.8 | Multiplet | - |

| -SH | 1.8 - 2.2 | Singlet (broad) | - |

| -COOH (x2) | 10.0 - 13.0 | Singlet (broad) | - |

Table 3: ¹³C NMR Spectroscopic Data for Thiomalic Acid. This table outlines the carbon-13 nuclear magnetic resonance data.[6]

| Carbon | Chemical Shift (ppm) |

| C-1 | 175 - 180 |

| C-2 | 40 - 45 |

| C-3 | 35 - 40 |

| C-4 | 175 - 180 |

Table 4: Infrared (IR) Spectroscopic Data for Thiomalic Acid. This table details the characteristic infrared absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1720 | Strong |

| C-S | 600-700 | Weak |

| S-H | 2550-2600 | Weak |

Synthesis of this compound

The synthesis of thiomalic acid can be achieved through the reaction of maleic anhydride with a sulfur source. A common method involves the use of thiourea.[7]

Experimental Protocol: Synthesis of 2-Mercaptosuccinic Acid (Racemic)

This protocol describes the synthesis of the racemic mixture of thiomalic acid.

Materials:

-

Maleic anhydride

-

Thiourea

-

Glacial acetic acid

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid

-

Organic solvent (e.g., acetone, methanol)[7]

Procedure:

-

Addition Reaction: In a suitable reaction vessel, dissolve maleic anhydride and thiourea in a 1:1 molar ratio in glacial acetic acid.[7] Stir the reaction mixture at room temperature for approximately 10 hours.[7] The intermediate, 2-amidinosulfanyl succinic anhydride, will precipitate out of the solution.[7]

-

Isolation of Intermediate: Filter the reaction mixture to collect the solid intermediate. Wash the precipitate with a suitable solvent to remove any unreacted starting materials.

-

Hydrolysis: The intermediate is then hydrolyzed under alkaline conditions.[7] Prepare an aqueous solution of a base, such as sodium hydroxide. The molar ratio of the base to the intermediate should be approximately 4:1.[7] Add the intermediate to the alkaline solution and stir until the hydrolysis is complete.

-

Acidification and Product Isolation: Acidify the reaction mixture with hydrochloric acid until the pH is acidic. This will protonate the carboxylate groups and the thiol group. The 2-mercaptosuccinic acid can then be isolated by extraction with an organic solvent.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Mechanism of Action

This compound and its derivatives have shown a range of biological activities. Notably, mercaptosuccinic acid has been identified as an inhibitor of the antioxidant enzyme glutathione peroxidase (GPx).[8]

Inhibition of Glutathione Peroxidase

Glutathione peroxidase is a key enzyme in the cellular antioxidant defense system, responsible for reducing hydrogen peroxide and organic hydroperoxides. The thiol group of this compound can likely interact with the active site of GPx, potentially through binding to the selenium-containing catalytic residue, thereby inhibiting its enzymatic activity. This inhibition can disrupt the cellular redox balance.

Further research is required to fully elucidate the specific signaling pathways modulated by this compound and its downstream cellular effects. Its ability to interfere with a key antioxidant enzyme suggests potential applications in research areas where modulation of redox signaling is of interest.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule in various applications:

-

Drug Delivery: The thiol group provides a reactive handle for conjugating drugs to nanocarriers, such as gold nanoparticles, for targeted delivery.[8]

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients.[1] For instance, sodium aurothiomalate, a gold salt of thiomalic acid, has been used in the treatment of rheumatoid arthritis.[1]

-

Biochemical Research: As an inhibitor of glutathione peroxidase, it can be used as a tool to study oxidative stress and redox signaling in cellular models.[8]

Conclusion

This compound is a versatile chiral molecule with a range of interesting chemical and biological properties. This guide has provided a summary of its molecular structure, physicochemical characteristics, and a general synthetic approach. While detailed experimental protocols for its enantioselective synthesis and comprehensive biological pathway analysis are areas requiring further investigation, its established role as a glutathione peroxidase inhibitor and its utility in various applications highlight its importance for researchers and drug development professionals. Future studies are warranted to fully explore the therapeutic and research potential of this intriguing molecule.

References

- 1. Thiomalic acid - Wikipedia [en.wikipedia.org]

- 2. Mercaptosuccinic acid [himedialabs.com]

- 3. (s)-2-Mercaptosuccinic acid | C4H6O4S | CID 3246154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiomalic Acid [drugfuture.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. Mercaptosuccinic acid(70-49-5) 13C NMR [m.chemicalbook.com]

- 7. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]

- 8. A jack-of-all-trades: 2-mercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Thiomalic Acid: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-thiomalic acid, a chiral thiol-containing dicarboxylic acid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known biological effects of thiomalic acid, with a specific focus on the (R)-enantiomer where data is available. The document details its mechanism of action, particularly as an enzyme inhibitor, and its effects on cellular processes such as apoptosis. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context. While much of the current research has been conducted on racemic mixtures of thiomalic acid, this guide consolidates the existing knowledge and highlights the critical need for further investigation into the stereospecific activities of the (R)- and (S)-enantiomers.

Introduction

Thiomalic acid, also known as mercaptosuccinic acid, is a C4-dicarboxylic acid that is structurally related to malic acid, with a thiol (-SH) group substituting one of the hydroxyl groups.[1][2] This thiol group is central to its chemical reactivity and biological activity. Thiomalic acid exists as two stereoisomers, this compound and (S)-thiomalic acid, due to the presence of a chiral center. The distinct spatial arrangement of these enantiomers can lead to differential interactions with biological macromolecules, such as enzymes and receptors, a crucial consideration in pharmacology and drug development.[3]

Historically, thiomalic acid and its derivatives have been utilized in various applications. For instance, the gold salt of thiomalic acid, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis.[4] It also serves as a synthetic precursor for the pesticide malathion and as an intermediate in the production of corrosion inhibitors and other industrial agents.[4]

This guide will focus on the intrinsic biological activities of this compound, moving beyond its role as a synthetic intermediate to explore its direct interactions with biological systems.

Enzyme Inhibition: Glutathione Peroxidase

A significant aspect of thiomalic acid's biological activity is its ability to inhibit the antioxidant enzyme glutathione peroxidase (GPx).[1][5] GPx plays a crucial role in cellular defense against oxidative damage by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides.[6]

Mechanism of Inhibition

Thiomalic acid, as a thiol-containing compound, is proposed to inhibit GPx by interacting with the selenocysteine residue at the enzyme's active site.[5] This interaction disrupts the catalytic cycle of the enzyme, leading to a reduction in its ability to neutralize reactive oxygen species.

Quantitative Inhibition Data

Studies have quantified the inhibitory potency of mercaptosuccinic acid (racemic mixture) against bovine erythrocyte glutathione peroxidase. The following table summarizes the key inhibitory parameters.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | pH | Temperature (°C) | Reference |

| Mercaptosuccinic Acid (racemic) | Bovine Erythrocyte Glutathione Peroxidase | 24.7 | 14.6 | 7.4 | 25 | [1] |

Note: The data presented is for a racemic mixture of mercaptosuccinic acid. Specific inhibitory constants for this compound are not currently available in the literature.

Cytotoxicity and Apoptosis in Cancer Cells

Mercaptosuccinic acid has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][7] The induction of apoptosis, or programmed cell death, appears to be a key mechanism underlying this cytotoxicity.

In Vitro Cytotoxicity

Studies have determined the half-maximal inhibitory concentration (IC50) of racemic mercaptosuccinic acid in different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Mercaptosuccinic Acid (racemic) | GUMBUS (Human B-cell lymphoma) | 42.7 - 149.4 | [1] |

| Mercaptosuccinic Acid (racemic) | HL-60 (Human promyelocytic leukemia) | 42.7 - 149.4 | [1] |

Note: The data presented is for a racemic mixture of mercaptosuccinic acid. Specific cytotoxicity data for this compound is not currently available.

Induction of Apoptosis

Research indicates that mercaptosuccinic acid can induce apoptosis in certain cancer cell types. For instance, in HL-60 cells, treatment with mercaptosuccinic acid led to the induction of apoptosis. However, this effect was not observed in GUMBUS cells, suggesting a cell-line-specific response.[1] The signaling pathways leading to this differential apoptotic response warrant further investigation.

The following diagram illustrates a generalized workflow for assessing apoptosis induction.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its known inhibitory effect on glutathione peroxidase, a key enzyme in redox homeostasis, it is plausible that this compound influences signaling pathways sensitive to oxidative stress.

Inhibition of GPx can lead to an accumulation of reactive oxygen species (ROS), which can act as secondary messengers to modulate various signaling cascades, including those involved in apoptosis. The diagram below illustrates a hypothetical signaling pathway initiated by GPx inhibition.

Experimental Protocols

Glutathione Peroxidase (GPx) Inhibition Assay

This protocol is adapted from the method used by Behnisch-Cornwell et al. (2019).[1]

Principle: The assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.

Materials:

-

Bovine erythrocyte glutathione peroxidase

-

This compound (or racemic mercaptosuccinic acid)

-

NADPH

-

Glutathione reductase

-

Reduced glutathione (GSH)

-

tert-Butyl hydroperoxide

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, glutathione reductase, and GSH.

-

Add the GPx enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the respective test wells. A control well should contain the vehicle used to dissolve the inhibitor.

-

Initiate the reaction by adding tert-butyl hydroperoxide.

-

Immediately monitor the decrease in absorbance at 340 nm over time at 25°C.

-

Calculate the rate of NADPH consumption from the linear portion of the curve.

-

Determine the percent inhibition for each concentration of this compound relative to the control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay at various substrate (GSH) concentrations and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cell Viability (MTT) Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., GUMBUS, HL-60)

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound dissolved in the cell culture medium. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described in the cytotoxicity assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Discussion and Future Directions

The available evidence indicates that racemic thiomalic acid is a potent inhibitor of glutathione peroxidase and exhibits cytotoxicity against specific cancer cell lines, likely through the induction of apoptosis. These findings are promising and suggest a potential therapeutic utility for this compound.

However, a significant knowledge gap exists regarding the stereospecific biological activities of this compound. Given that enantiomers often exhibit different pharmacological and toxicological profiles, it is imperative that future research focuses on the separate evaluation of the (R) and (S) isomers. Such studies would provide a more precise understanding of the structure-activity relationship and help to identify the eutomer (the more active enantiomer).

Future research should aim to:

-

Determine the IC50 and Ki values of (R)- and (S)-thiomalic acid for the inhibition of various GPx isoforms.

-

Evaluate the cytotoxicity of the individual enantiomers against a broader panel of cancer cell lines to identify potential selective targets.

-

Elucidate the specific signaling pathways involved in this compound-induced apoptosis, including the role of oxidative stress and downstream effectors.

-

Investigate the in vivo efficacy and safety of this compound in preclinical animal models of cancer and other relevant diseases.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. (+-)-Mercaptosuccinic acid | C4H6O4S | CID 6268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiomalic acid - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Glutathione Peroxidase Mediates the Collateral Sensitivity of Multidrug-resistant Cells to Tiopronin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Thiomalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomalic acid, also known as mercaptosuccinic acid, is a dicarboxylic acid containing a thiol group. Since its synthesis in the early 20th century, it has found diverse applications, ranging from a crucial component in the treatment of rheumatoid arthritis to a building block in the chemical industry. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of thiomalic acid. It details historical and modern synthesis methodologies, presents quantitative data on these processes, and elucidates the biological signaling pathways in which thiomalic acid and its derivatives play a significant role.

Discovery and Early History

The first documented synthesis of thiomalic acid is attributed to the Danish chemist Einar Biilmann in 1905 . His work, published in Justus Liebigs Annalen der Chemie, laid the foundation for future research and applications of this versatile molecule. While the exact moment of "discovery" can be pinpointed to Biilmann's publication, the broader context of the late 19th and early 20th centuries saw a burgeoning interest in sulfur-containing organic compounds and their potential therapeutic properties.

A significant historical application of thiomalic acid emerged with the development of chrysotherapy (gold therapy) for rheumatoid arthritis. The synthesis of sodium aurothiomalate , a gold salt of thiomalic acid, marked a pivotal moment in the treatment of this autoimmune disease. This development highlighted the importance of the thiol group in chelating heavy metals for therapeutic purposes.

Synthesis of Thiomalic Acid: Key Methodologies

Several methods for the synthesis of thiomalic acid have been developed over the years, each with its own advantages and disadvantages in terms of yield, cost, and safety.

Biilmann's Synthesis (1905)

Flett and Garner's Method (1952)

A later method, described by Flett and Garner in their book "Maleic Anhydride Derivatives," involves the reaction of thioacetic acid with maleic acid.[1][2][3] This process yields an acetylated intermediate, mercaptosuccinic acid acetate, which is then hydrolyzed to produce thiomalic acid.

Experimental Protocol (Flett and Garner, 1952 - Reconstructed from descriptions):

-

Reaction: Thioacetic acid is reacted with maleic acid.

-

Intermediate Formation: This reaction forms mercaptosuccinic acid acetate. An 83% yield for this step has been reported.[1][3]

-

Hydrolysis: The mercaptosuccinic acid acetate is then subjected to alkaline hydrolysis.

-

Acidification: The resulting solution is acidified to produce thiomalic acid.

This method, however, was noted to be impractical for large-scale production due to the high cost and commercial unavailability of thioacetic acid at the time.[1][3]

Japanese Patent (1992): A High-Yield Method

A 1992 Japanese patent describes a safer and more efficient method for producing thiomalic acid, avoiding the use of highly toxic and corrosive hydrogen sulfide.[4] This process utilizes maleic anhydride and thiourea as starting materials.

Experimental Protocol (Japanese Patent JP H04-297450A):

-

Reaction: Maleic anhydride is reacted with thiourea.

-

Intermediate Treatment: The resulting reaction product is treated with an alkali or acid.

-

Acidification (if alkali-treated): If an alkali treatment is used, the reaction mixture is then acidified to produce thiomalic acid.

-

Purification: The patent describes a purification process involving extraction with butyl acetate and subsequent evaporation of the solvent to yield white crystals of thiomalic acid.

This method is reported to produce thiomalic acid in high yield, with one example in the patent citing a yield of 89%.[4]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of thiomalic acid.

| Parameter | Value | Synthesis Method/Source |

| Melting Point | 151-154 °C | Wikipedia[2] |

| Molecular Weight | 150.15 g/mol | Pharmaffiliates[5] |

| Yield (Intermediate) | 83% | Flett and Garner (1952)[1][3] |

| Overall Yield | 89% | Japanese Patent (1992)[4] |

Key Applications and Biological Significance

Thiomalic acid and its derivatives have found applications in various fields, most notably in medicine and the chemical industry.

-

Rheumatoid Arthritis Treatment: The gold salt of thiomalic acid, sodium aurothiomalate , has been a cornerstone in the treatment of rheumatoid arthritis for many decades.[2]

-

Pesticide Synthesis: Thiomalic acid forms the backbone of the pesticide malathion.[2]

-

Industrial Applications: It is used as an intermediate in the synthesis of corrosion inhibitors and soil fumigants.[2]

The biological activity of thiomalic acid and its derivatives is primarily linked to the reactivity of the thiol group.

Signaling Pathways and Mechanisms of Action

Sodium Aurothiomalate in Rheumatoid Arthritis

The therapeutic effect of sodium aurothiomalate in rheumatoid arthritis is multifactorial, involving the modulation of various immune and inflammatory pathways. Gold compounds are considered pro-drugs, with the gold ion being the active component.

Caption: Mechanism of Action of Sodium Aurothiomalate in Rheumatoid Arthritis.

Inhibition of Glutathione Peroxidase

Thiomalic acid has been shown to be an inhibitor of glutathione peroxidase (GPx), an important antioxidant enzyme. This inhibition can lead to an increase in intracellular reactive oxygen species (ROS).

Caption: Inhibition of Glutathione Peroxidase by Thiomalic Acid.

Experimental Workflow: Synthesis of Sodium Aurothiomalate

The synthesis of sodium aurothiomalate from thiomalic acid is a key historical and practical application. The following diagram illustrates a general workflow for this process.

Caption: General Workflow for Sodium Aurothiomalate Synthesis.

Conclusion

From its initial synthesis by Einar Biilmann in 1905 to its crucial role in the development of treatments for rheumatoid arthritis and its use in various industrial applications, thiomalic acid has a rich scientific history. The evolution of its synthesis methods reflects the advancements in chemical manufacturing, moving towards safer and more efficient processes. The elucidation of its mechanisms of action, particularly through its gold salt, has provided valuable insights into the modulation of inflammatory and oxidative stress pathways. This guide serves as a comprehensive resource for professionals in the fields of chemistry, pharmacology, and drug development, providing a solid foundation for further research and innovation involving this versatile molecule.

References

Unlocking the Potential of (R)-Thiomalic Acid: A Technical Guide for Researchers

(R)-Thiomalic acid, a chiral dicarboxylic acid containing a thiol group, is emerging as a versatile building block and functional molecule with significant potential across various scientific disciplines. This in-depth technical guide explores its core research applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and utility in nanotechnology, asymmetric synthesis, and drug development.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is crucial for its application in stereoselective processes. A common strategy involves the conversion of L-aspartic acid, a readily available chiral precursor. While detailed protocols are often proprietary, a general synthetic pathway can be outlined.

A general method for synthesizing racemic thiomalic acid involves the reaction of thioacetic acid with maleic acid, which yields mercaptosuccinic acid acetate with a reported yield of 83%. Subsequent alkaline hydrolysis and acidification produce thiomalic acid. However, this method is considered impractical for large-scale production due to the expense and unavailability of thioacetic acid.[1] An alternative industrial method involves reacting maleic anhydride with thiourea, followed by treatment with an alkali or acid.[2]

Experimental Protocol: Chiral Resolution using Cinchonidine

A promising method for obtaining the (R)-enantiomer is through chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. Cinchonidine, a Cinchona alkaloid, has been successfully used to resolve racemic malic acid, a structurally similar compound, suggesting its applicability for thiomalic acid.[3] The general principle involves the differential solubility of the two diastereomeric salts.

A general procedure for the optical resolution of a racemic acid with cinchonidine involves:

-

Dissolving equimolar amounts of the racemic acid and cinchonidine in a suitable solvent.

-

Allowing the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will preferentially crystallize.

-

Separating the crystals by filtration.

-

Regenerating the enantiomerically enriched acid from the salt by treatment with a strong acid.[4]

The efficiency of the resolution is dependent on the solvent and crystallization conditions.[4]

Logical Relationship: Chiral Resolution

Applications in Nanotechnology: Quantum Dot Synthesis

This compound is an excellent capping agent for the synthesis of water-soluble quantum dots (QDs), particularly cadmium selenide (CdSe) and cadmium telluride (CdTe) nanocrystals. The thiol group strongly binds to the surface of the nanocrystals, while the carboxylic acid groups provide hydrophilicity and biocompatibility.

Experimental Protocol: Synthesis of this compound-Capped CdSe Quantum Dots

A biphasic wet synthesis approach can be employed to produce CdSe quantum dots stabilized by thiomalic acid.[5] This method involves a ligand exchange reaction in an aqueous environment.

-

Preparation of Cd precursor: A cadmium salt (e.g., CdCl₂) is dissolved in an aqueous solution.

-

Preparation of Se precursor: A selenium source (e.g., NaHSe) is prepared separately.

-

Synthesis of CdSe core: The Se precursor is injected into the Cd precursor solution under controlled temperature and pH to form the CdSe nanocrystals.

-

Ligand Exchange: A solution of this compound is added to the CdSe nanocrystal solution. The thiomalic acid molecules displace the original ligands on the surface of the quantum dots.

-

Purification: The resulting this compound-capped CdSe QDs are purified by precipitation and redispersion.

The size of the quantum dots, and consequently their optical properties, can be tuned by varying reaction parameters such as temperature, pH, and precursor concentrations.

Quantitative Data: Optical Properties of Thiol-Capped Quantum Dots

| Quantum Dot | Capping Agent | Emission Max (nm) | Quantum Yield (%) | Reference |

| CdTe | Thioglycolic acid | - | 49.5 - 58.4 | [6] |

| CdTe | Thiourea-modified | 485 - 660 | up to 68.3 | [7] |

| CdTe | 3-mercaptopropionic acid | - | up to 56.68 |

Note: Data for this compound specifically is limited in publicly available literature. The table provides data for structurally similar thiol capping agents to indicate the expected range of optical properties.

Experimental Workflow: Quantum Dot Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.

While specific protocols detailing the use of this compound as a chiral auxiliary are not widely published, its structural features—a carboxylic acid for attachment to substrates and a thiol group that can influence the stereochemical outcome of reactions—suggest its potential in reactions such as aldol additions and Michael additions. Sulfur-based chiral auxiliaries derived from amino acids have demonstrated superior performance in many asymmetric reactions.[8]

Conceptual Workflow: Asymmetric Aldol Reaction

Applications in Drug Development and Biological Systems

This compound and its derivatives have several applications in the pharmaceutical industry. The gold salt of thiomalic acid, sodium aurothiomalate, has been used in the treatment of rheumatoid arthritis. Furthermore, its ability to chelate metals and its potential to be incorporated into drug delivery systems make it a molecule of interest for further research.

Metal Chelation

The thiol and carboxylic acid groups of this compound enable it to form stable complexes with various metal ions. This property is relevant for applications in heavy metal detoxification and the development of metal-based drugs.

Quantitative Data: Metal Complex Formation Constants

The following table presents the complex formation constants (log K) for thiomalic acid with several divalent metal ions. It is important to note that this data is for the racemic mixture and not specifically for the (R)-enantiomer.

| Metal Ion | Ligand | log K₁ | log K₂ | Reference |

| Hg²⁺ | Thiomalic Acid | 13.5 | 10.5 | [9] |

| Cd²⁺ | Thiomalic Acid | 5.8 | 4.2 | [9] |

| Pb²⁺ | Thiomalic Acid | 6.5 | 4.5 | [9] |

Note: The stability of metal complexes with substituted malonic acids generally follows the order Ga(III) > Al(III) > In(III).[10]

Potential Role in Cellular Signaling

While direct evidence for the involvement of this compound in specific cellular signaling pathways is limited, studies on structurally related thiol-containing molecules provide some insights. For instance, the (R)-enantiomer of thioctic acid (alpha-lipoic acid) has been shown to stimulate glucose uptake by participating in elements of the insulin signaling pathway.[5] This suggests that this compound could potentially interact with cellular signaling cascades, a promising area for future research. The uptake of thiol-containing molecules can be mediated by dynamic covalent exchange with thiols on the cell surface.[11]

Signaling Pathway Hypothesis: Insulin Signaling

Conclusion

This compound is a chiral molecule with a diverse and expanding range of research applications. Its utility as a chiral building block, a stabilizing agent for nanomaterials, and a potential modulator of biological processes makes it a valuable tool for chemists, material scientists, and drug development professionals. Further research into detailed synthetic protocols, quantitative characterization of its derivatives, and elucidation of its biological roles will undoubtedly unlock even greater potential for this versatile compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]